N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
CAS No.: 689266-32-8
Cat. No.: VC4384011
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689266-32-8 |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.52 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
| Standard InChI | InChI=1S/C22H24N4O3S/c27-20(24-13-15-9-10-18-19(12-15)29-14-28-18)8-2-1-5-11-23-21-16-6-3-4-7-17(16)25-22(30)26-21/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,24,27)(H2,23,25,26,30) |
| Standard InChI Key | WOSULWHBGWOKOO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzodioxole moiety with a quinazoline derivative, both of which are known for their pharmacological properties.
Synthesis and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide likely involves multi-step organic reactions. These reactions may require specific conditions such as controlled temperatures, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine to facilitate the reactions effectively. Purification techniques such as chromatography are essential to isolate the desired product from by-products.
Comparison with Similar Compounds
Other compounds featuring benzodioxole and quinazoline moieties have shown promising biological activities. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been noted for its potential as an inhibitor of matrix metalloproteinase-13, an enzyme implicated in diseases like arthritis and cancer. Similarly, compounds with thiazole structures, such as 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, are being explored for their potential pharmaceutical applications due to their structural attributes.
Future Research Directions
Further research on N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide should focus on its synthesis optimization, biological activity profiling, and potential therapeutic applications. In silico studies, such as molecular docking, could provide insights into its interaction with biological targets, guiding further structure optimization and in-depth studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume